molecular formula C25H23N7O4 B1242197 3-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

3-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B1242197
M. Wt: 485.5 g/mol
InChI Key: GJSQVQUKCXYAMW-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-furancarboxylic acid [3-[[[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl] ester is a benzoate ester and a member of phenols.

Scientific Research Applications

Furan Derivatives in Drug Design

Furan, a core component of the compound, is significant in medicinal chemistry due to its presence in a variety of bioactive molecules. Research by Ostrowski (2022) highlights the importance of furan substituents in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides, showing their role in enhancing antiviral, antitumor, and other activities. This suggests that the furan moiety in the compound could contribute to potential bioactivity, making it a candidate for further investigation in drug design (Ostrowski, 2022).

Morpholine in Pharmaceutical Applications

The morpholine moiety, another component of the compound, is known for its broad spectrum of pharmacological applications. Mohammed et al. (2015) reviewed the medicinal chemistry investigations of morpholine analogues, revealing their significant role in various pharmacophoric activities. This suggests that the morpholine part of the compound could enhance its pharmacological potential, warranting further exploration in pharmaceutical research (Mohammed et al., 2015).

Triazine-Based Compounds in Medicinal Chemistry

The triazine component is crucial in the context of medicinal chemistry due to its incorporation into various compounds with significant biological activities. Verma et al. (2019) reviewed the biological significance of triazine scaffolds, highlighting their utility in developing agents with antibacterial, antifungal, anti-cancer, and other pharmacological properties. This implies that the triazine segment of the compound could be pivotal in defining its potential therapeutic applications (Verma et al., 2019).

Properties

Molecular Formula

C25H23N7O4

Molecular Weight

485.5 g/mol

IUPAC Name

[3-[(E)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C25H23N7O4/c33-22(21-10-5-13-35-21)36-20-9-4-6-18(16-20)17-26-31-24-28-23(27-19-7-2-1-3-8-19)29-25(30-24)32-11-14-34-15-12-32/h1-10,13,16-17H,11-12,14-15H2,(H2,27,28,29,30,31)/b26-17+

InChI Key

GJSQVQUKCXYAMW-YZSQISJMSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5

SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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3-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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3-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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3-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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3-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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3-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

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